molecular formula C7H2BrFN2O2 B14894824 3-Bromo-4-fluoro-5-nitrobenzonitrile

3-Bromo-4-fluoro-5-nitrobenzonitrile

Cat. No.: B14894824
M. Wt: 245.01 g/mol
InChI Key: ZHQURWKUKIQPOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-nitrobenzonitrile typically involves multiple steps. One common method starts with 4-fluorobenzonitrile, which undergoes bromination and nitration reactions. The bromination is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .

Scientific Research Applications

3-Bromo-4-fluoro-5-nitrobenzonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in pharmaceutical applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-5-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in various synthetic pathways. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design .

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

3-bromo-4-fluoro-5-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H

InChI Key

ZHQURWKUKIQPOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C#N

Origin of Product

United States

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